molecular formula C19H19N3O5S2 B2893370 1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-3-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]piperidine CAS No. 1797224-26-0

1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-3-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]piperidine

Cat. No.: B2893370
CAS No.: 1797224-26-0
M. Wt: 433.5
InChI Key: QCKCNDMXUXPDCW-UHFFFAOYSA-N
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Description

1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-3-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]piperidine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a combination of a piperidine ring, a thiophene ring, and an oxadiazole ring, along with a dihydrobenzo dioxin moiety. The presence of these diverse functional groups makes this compound a versatile candidate for various chemical reactions and applications.

Scientific Research Applications

1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-3-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]piperidine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe to investigate cellular pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Used in the development of advanced materials, such as polymers and nanomaterials.

Future Directions

The compound and its compositions are used in pharmaceutical compositions that are useful for the treatment of various diseases, including cancer and infectious diseases . This suggests that future research may focus on further exploring its therapeutic potential and optimizing its properties for these applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-3-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]piperidine typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Dihydrobenzo Dioxin Moiety: This step involves the sulfonylation of the piperidine ring with 2,3-dihydrobenzo[b][1,4]dioxin-6-yl sulfonyl chloride.

    Formation of the Oxadiazole Ring: The oxadiazole ring is formed through a cyclization reaction involving hydrazine derivatives and carboxylic acids.

    Introduction of the Thiophene Ring: The thiophene ring is introduced through a coupling reaction with thiophene-3-carboxylic acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-3-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]piperidine undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the oxadiazole ring, leading to the formation of amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperidine and thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Halogenated derivatives, substituted piperidines, and thiophenes

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanone
  • 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)propan-2-ol
  • N-((1R,2R)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-hydroxy-3-(pyrrolidin-1-yl)propan-2-yl)nonanamide

Uniqueness

The uniqueness of 1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-3-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]piperidine lies in its combination of functional groups, which imparts distinct chemical and biological properties. The presence of the oxadiazole ring, in particular, contributes to its stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidin-3-yl]-5-thiophen-3-yl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O5S2/c23-29(24,15-3-4-16-17(10-15)26-8-7-25-16)22-6-1-2-13(11-22)18-20-21-19(27-18)14-5-9-28-12-14/h3-5,9-10,12-13H,1-2,6-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCKCNDMXUXPDCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC3=C(C=C2)OCCO3)C4=NN=C(O4)C5=CSC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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